Ceftaroline fosamil acetate hydrate

Catalog No.
S3423669
CAS No.
400827-55-6
M.F
C24H27N8O11PS4
M. Wt
762.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftaroline fosamil acetate hydrate

CAS Number

400827-55-6

Product Name

Ceftaroline fosamil acetate hydrate

IUPAC Name

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

Molecular Formula

C24H27N8O11PS4

Molecular Weight

762.8 g/mol

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1

InChI Key

KRWPPVCZNGQQHZ-IINIBMQSSA-N

SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-].O

Solubility

>100 mg/ml

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O

Studies have demonstrated its effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA), including vancomycin-intermediate S. aureus (VISA), heteroresistant VISA (hVISA), and vancomycin-resistant S. aureus (VRSA) [, ].
  • Staphylococcus epidermidis [].
  • Streptococcus pneumoniae (including penicillin-resistant strains) [].
  • Escherichia coli [].
  • Klebsiella pneumoniae [].

These studies suggest that Ceftaroline fosamil acetate hydrate may be a valuable tool in combating MDR infections, which pose a significant threat to public health.

Mechanism of Action

Ceftaroline fosamil acetate hydrate belongs to the fifth-generation cephalosporin class of antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis. Specifically, they target penicillin-binding proteins (PBPs), which are enzymes essential for the formation of the bacterial cell wall. Ceftaroline fosamil acetate hydrate has a high affinity for PBP2a, which is associated with methicillin resistance in Staphylococcus aureus []. By inhibiting PBP2a, ceftaroline fosamil acetate hydrate prevents the bacteria from forming a proper cell wall, leading to cell death.

In Vitro and In Vivo Studies

Ceftaroline fosamil acetate hydrate has been studied in both in vitro and in vivo models to assess its efficacy against various bacterial strains.

  • In vitro studies have shown that ceftaroline fosamil acetate hydrate has a potent bactericidal effect against a broad spectrum of bacteria, including MDR strains [, ].
  • In vivo studies in animal models have demonstrated the effectiveness of ceftaroline fosamil acetate hydrate in treating infections caused by MDR bacteria [].

Ceftaroline fosamil acetate hydrate is a prodrug form of ceftaroline, which is classified as a fifth-generation cephalosporin antibiotic. It is specifically designed to enhance the pharmacokinetic properties of ceftaroline, making it effective against a range of bacterial infections. The compound is characterized by its acetic acid salt form, which contributes to its solubility and stability in pharmaceutical formulations. Ceftaroline fosamil itself is a N-phosphono type prodrug, which means it is converted into the active form, ceftaroline, after administration .

Ceftaroline acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP2a, which are essential enzymes bacteria use to build their cell walls [, ]. By blocking PBPs, ceftaroline prevents the bacteria from forming a strong cell wall, leading to cell death.

Ceftaroline fosamil is generally well-tolerated, but potential side effects include nausea, diarrhea, headache, and rash []. It can also cause allergic reactions in some individuals [].

That include acylation and cyclization.
  • Phosphorylation: The next step involves the introduction of a phosphono group to create ceftaroline fosamil.
  • Salt Formation: Finally, the compound is reacted with acetic acid to form the acetate salt, resulting in ceftaroline fosamil acetate hydrate.
  • These synthetic methods are optimized for yield and purity to ensure the compound's effectiveness in clinical applications .

    Ceftaroline exhibits broad-spectrum antibacterial activity, particularly against gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various gram-negative pathogens. Its mechanism of action involves binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis. By inhibiting these proteins, ceftaroline effectively disrupts the integrity of the bacterial cell wall, leading to cell death. Clinical studies have shown that ceftaroline is effective in treating complicated skin and soft tissue infections as well as community-acquired pneumonia .

    Ceftaroline fosamil acetate hydrate is primarily used in the treatment of bacterial infections. Its applications include:

    • Complicated Skin and Soft Tissue Infections: Effective against MRSA and other resistant strains.
    • Community-Acquired Pneumonia: Used in treating pneumonia caused by susceptible bacteria.
    • Intra-abdominal Infections: Demonstrated efficacy in complicated intra-abdominal infections when combined with other agents .

    Interaction studies have shown that ceftaroline fosamil can exhibit synergistic effects when used in combination with other antibiotics, enhancing its antibacterial efficacy. For instance, studies indicate that combining ceftaroline with beta-lactam antibiotics can improve outcomes against resistant strains. Additionally, pharmacokinetic studies have assessed its interactions with various drugs, ensuring safe co-administration without significant adverse effects .

    Ceftaroline fosamil acetate hydrate can be compared with several other antibiotics within the same class or with similar mechanisms of action:

    Compound NameClassSpectrum of ActivityUnique Features
    CeftazidimeThird-Generation CephalosporinBroad-spectrum including Pseudomonas aeruginosaEffective against gram-negative bacteria
    MeropenemCarbapenemBroad-spectrum including resistant strainsHighly resistant to beta-lactamases
    LinezolidOxazolidinoneGram-positive bacteriaUnique mechanism inhibiting protein synthesis
    CefepimeFourth-Generation CephalosporinBroad-spectrum including some resistant strainsEnhanced stability against hydrolysis

    Ceftaroline fosamil stands out due to its specific activity against MRSA and its effectiveness in treating complicated infections where traditional therapies may fail .

    Ceftaroline fosamil acetate hydrate demonstrates a unique dual-site binding mechanism that distinguishes it from other β-lactam antibiotics in its ability to inhibit PBP2a [3]. The mechanism involves the binding of two ceftaroline molecules to distinct sites on PBP2a: an allosteric site located approximately 60 Å from the active site, and the transpeptidase active site itself [6].

    The first ceftaroline molecule binds non-covalently to the allosteric site with a dissociation constant (Kd) of 20 ± 4 μM for wild-type PBP2a [12]. This allosteric binding event triggers conformational changes that open the previously closed active site, making it accessible to a second ceftaroline molecule [7]. The second molecule then forms a covalent acyl-enzyme complex at the transpeptidase active site through acylation of the catalytic serine residue Ser403 [3].

    Crystal structure analysis reveals that the allosteric site is positioned within a 25-Å-long groove formed by three distinct lobes of the PBP2a structure [3]. The ceftaroline molecule bound at this allosteric site establishes stabilizing interactions through both polar and hydrophobic contacts mediated by residues from all three lobes [3]. This binding pattern mimics the natural peptidoglycan substrate interaction, allowing ceftaroline to exploit the physiological allosteric regulation mechanism of PBP2a [4].

    Kinetic Parameters of Dual-Site Binding

    ParameterValueReference
    Dissociation Constant (Kd) - Allosteric Site20 ± 4 μM [12] [15]
    Second-order Rate Constant (k2/Ks) - Active Site Acylation4500 ± 640 M⁻¹s⁻¹ [12] [15]
    IC50 - PBP2a Inhibition (Wild-type)1.5 μM [11]
    IC50 - PBP2a Binding Range (MRSA strains)0.01-1 μg/ml [33]
    MIC50 - PBP2a (Wild-type)0.90 μg/ml [1]

    The clinical relevance of this dual-site mechanism is underscored by pharmacokinetic considerations [12]. The maximum concentration of free, unbound ceftaroline in healthy adults following the recommended dosage regimen reaches 35.2 ± 6.8 μM, which exceeds the Kd value for allosteric site binding [12]. This ensures that therapeutic concentrations maintain effective allosteric site occupancy necessary for the dual-site mechanism [12].

    Allosteric Modulation of PBP2a Conformational Dynamics

    The allosteric modulation mechanism employed by ceftaroline fosamil acetate hydrate represents a sophisticated approach to overcoming the closed active site conformation that characterizes PBP2a resistance [8]. Molecular dynamics simulations have revealed that ceftaroline binding at the allosteric site induces substantial conformational changes spanning the distance between the allosteric and active sites [7].

    Upon ceftaroline binding to the allosteric site, specific conformational changes occur within the active site region [3]. These include movement within the α2-α3 loop (approximately 2.5 Å movement from the Cα atom of Tyr446), the β3-β4 loop (which protrudes approximately 10 Å distance between Cα of Arg612 and Cα of Gln607), and the β5-α10 loop [3]. These motions create the necessary space for antibiotic binding within the previously inaccessible active site [3].

    A critical conformational change involves the disruption and reformation of salt bridge interactions [3]. The ceftaroline R1 segment provokes a dramatic conformational change involving the interaction among Gln521, Glu602, and Arg612 [3]. This results in the disruption of the Arg612-Asp635 salt bridge, with the Arg612 side chain moving to engage Glu602 to form a new salt bridge [3]. This salt bridge swap represents one component of an extended conformational change that links allosteric site occupancy to active site opening [3].

    Computational analysis has demonstrated that ceftaroline stabilizes the allosteric domain while simultaneously enhancing the dynamics of the catalytic domain [7]. The study successfully captured the opening process of the active pocket in allosteric ceftaroline-bound systems and discovered that ceftaroline alters the potential signal-propagating pathways from the allosteric site to the active site [7].

    Resistance Mutations and Allosteric Disruption

    Clinical resistance to ceftaroline has emerged through mutations that disrupt the allosteric mechanism [6]. The Y446N mutation, identified as a gatekeeper residue change, results in an IC50 greater than 500 μM compared to 1.5 μM for wild-type PBP2a [11]. This represents a greater than 300-fold reduction in ceftaroline binding affinity [11].

    Additional resistance mutations include the N146K and E150K substitutions, which affect the allosteric network [12]. The E150K single mutant and both clinical double (N146K/E150K) and triple (N146K/E150K/H351N) mutant variants show significant decreases in the k2/Ks values, consistent with manifestation of resistance through disruption of the allosteric triggering mechanism [12].

    PBP2a Variantk2/Ks Ceftaroline (M⁻¹s⁻¹)Allosteric Site Kd (μM)IC50 (μM)
    Wild-type4500 ± 64020 ± 41.5
    N146K9150 ± 156020 ± 4Not determined
    E150K820 ± 47044 ± 6Not determined
    N146K/E150K (Double mutant)850 ± 14030 ± 7Not determined
    N146K/E150K/H351N (Triple mutant)1400 ± 14026 ± 6Not determined
    Y446N (Gatekeeper mutant)Not determinedNot applicable>500

    Comparative Inhibition Kinetics Across β-Lactam Classes

    Ceftaroline fosamil acetate hydrate demonstrates superior inhibition kinetics compared to other β-lactam antibiotics when evaluated against PBP2a [1]. The second-order rate constant for active site acylation (k2/Ks) provides a quantitative measure of overall binding efficiency, with ceftaroline exhibiting values significantly higher than conventional β-lactams [12].

    The superior kinetic performance of ceftaroline is evident when compared to other β-lactam classes [1]. Ceftaroline demonstrates a MIC50 of 0.90 μg/ml against PBP2a, which is 453-fold lower than oxacillin (408 μg/ml), 752-fold lower than ceftriaxone (677 μg/ml), and 63-fold lower than imipenem (57 μg/ml) [1]. This represents up to 256-fold higher affinity than other β-lactam agents [33].

    Comparative Second-order Rate Constants

    β-Lactamk2/Ks (M⁻¹s⁻¹)Fold Difference vs Ceftaroline
    Ceftaroline4500 ± 6401.0
    Nitrocefin220 ± 2520.5
    Benzylpenicillin16.5273
    Ampicillin9.5 ± 1.1474
    Cephalothin1.96 ± 0.152296
    Cefoxitin1.98 ± 0.152273
    Cefotaxime0.59 ± 0.077627
    Methicillin0.499184
    N-Formimidoylthienamycin0.89 ± 0.115056

    The enhanced binding kinetics of ceftaroline result from its unique structural features, particularly the ethoxyimino side-chain that mimics portions of the cell wall structure [1]. This structural mimicry enables the "Trojan horse" mechanism that allows allosteric opening and facilitates access to the active site of PBP2a [1].

    Kinetic analysis reveals that the resistance of PBP2a to conventional β-lactam inactivation stems primarily from extremely low acylating rates and poor association affinity, rather than fast deacylation rates [13]. For benzylpenicillin, the dissociation constant (Kd) is 13.3 mM with a first-order rate constant (k2) of 0.22 s⁻¹, resulting in a k2/Kd value of 16.5 M⁻¹s⁻¹ [13]. Methicillin demonstrates even poorer kinetics with k2 of 0.0083 s⁻¹ and Kd of 16.9 mM, yielding a k2/Kd value of only 0.49 M⁻¹s⁻¹ [13].

    The deacylation rates for β-lactam-PBP2a complexes are uniformly slow, with rate constants (k3) measured at less than 1.5 × 10⁻⁵ s⁻¹ [13]. This indicates that once formed, the covalent complexes are essentially irreversible under physiological conditions [13]. The superior performance of ceftaroline therefore derives from its enhanced ability to form the initial covalent complex through the allosteric activation mechanism [7].

    Comparative MIC50 Values Against PBP2a

    AntibioticMIC50 (μg/ml)Fold Higher Affinity than Ceftaroline
    Ceftaroline0.901
    Oxacillin408453
    Ceftriaxone677752
    Imipenem5763

    Hydrogen Bond Acceptor Count

    20

    Hydrogen Bond Donor Count

    6

    Exact Mass

    762.04197540 g/mol

    Monoisotopic Mass

    762.04197540 g/mol

    Heavy Atom Count

    48

    Drug Indication

    Ceftaroline fosamil is indicated for the treatment of patients with the following infections caused by susceptible isolates of the designated microorganisms.
    FDA Label
    Zinforo is indicated for the treatment of the following infections in neonates, infants, children, adolescents and adults: , , , Complicated skin and soft tissue infections (cSSTI), Community-acquired pneumonia (CAP), , , Consideration should be given to official guidance on the appropriate use of antibacterial agents. ,
    Treatment of community-acquired pneumonia, Treatment of complicated skin and soft-tissue infections

    Mechanism of Action

    Ceftaroline fosamil is an antibacterial drug.

    Absorption Distribution and Excretion

    primarily eliminated by the kidneys (6% in feces within 48 hours).
    Median 20.3 L (18.3-21.6 L).

    Metabolism Metabolites

    Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1.

    Wikipedia

    Ceftaroline_fosamil

    Biological Half Life

    1.60 hours (600 mg dose).

    Use Classification

    Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
    Human Drugs -> EU pediatric investigation plans
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Dates

    Modify: 2023-08-19

    Explore Compound Types